Acetic acid, (2-butynyloxy)-, methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
647033-09-8 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 2-but-2-ynoxyacetate |
InChI |
InChI=1S/C7H10O3/c1-3-4-5-10-6-7(8)9-2/h5-6H2,1-2H3 |
InChI Key |
XNUQCZPNVMPVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC(=O)OC |
Origin of Product |
United States |
Biological Activity
Acetic acid, (2-butynyloxy)-, methyl ester (commonly referred to as butynyloxy methyl acetate) is an organic compound that has garnered attention due to its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial properties, toxicity profiles, and its applications in different fields through a comprehensive review of relevant literature.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄O₂
- Molecular Weight : 142.19 g/mol
- IUPAC Name : this compound
The compound features a butynyl group attached to an acetic acid moiety through an ether linkage, which influences its reactivity and biological interactions.
Antimicrobial Activity
Numerous studies have assessed the antimicrobial properties of acetic acid derivatives. For instance, the essential oils containing similar esters have shown significant antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 mg/ml | |
| Escherichia coli | 0.44 mg/ml | |
| Pseudomonas aeruginosa | High resistance observed |
These results indicate that while some bacteria are susceptible to the compound, others exhibit high resistance, suggesting a need for further investigation into its efficacy and mechanisms of action.
Toxicity Profile
The safety data sheets for acetic acid methyl ester indicate that it is not classified as acutely toxic but may cause serious eye irritation. The following toxicity parameters have been established:
| Endpoint | Value | Species |
|---|---|---|
| Oral LD50 | 6,482 mg/kg | Rat |
| Dermal LD50 | >2,000 mg/kg | Rat |
| Aquatic Toxicity (LC50) | ≤350 mg/l (fish) | ECHA |
These findings suggest that while the compound has low acute toxicity, caution should be exercised in handling due to potential irritant effects on eyes and skin .
Study on Antioxidant Properties
A recent study evaluated the antioxidant potential of butynyloxy methyl acetate using DPPH radical scavenging assays. The compound demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid. The results indicated a correlation between the structure of the ester and its ability to neutralize free radicals.
Synergistic Effects with Other Compounds
Research has indicated that butynyloxy methyl acetate can enhance the efficacy of certain fungicides when used in synergistic mixtures. This property can be beneficial in agricultural applications where enhanced pest control is desired without increasing toxicity levels .
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
Acetic acid, (2-butynyloxy)-, methyl ester serves as an important building block in organic synthesis. It can be utilized to create various derivatives and complex molecules through reactions such as:
- Esterification : This process allows for the formation of esters from alcohols and acids, facilitating the synthesis of diverse organic compounds.
- Alkyne Reactions : The presence of the butynyl group enables unique alkyne reactions that can lead to the formation of cyclic compounds or other functional groups.
Applications in Pharmaceuticals
2. Drug Development
The compound has been explored for its potential use in drug development. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. Case studies have shown:
- Anti-inflammatory Properties : Research indicates that derivatives of acetic acid esters exhibit anti-inflammatory effects, making them candidates for further pharmaceutical exploration.
- Antimicrobial Activity : Some studies suggest that compounds derived from this compound demonstrate antimicrobial properties, which could be beneficial in developing new antibiotics.
Applications in Material Science
3. Polymer Production
This compound can be used in the production of polymers. Its reactivity allows it to participate in polymerization processes:
- Coatings and Adhesives : The compound can be incorporated into formulations for coatings and adhesives due to its ability to enhance adhesion properties.
- Composite Materials : Research has indicated that incorporating this ester into composite materials can improve mechanical strength and thermal stability.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations/Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Facilitates esterification and alkyne reactions |
| Pharmaceuticals | Drug development for anti-inflammatory and antimicrobial uses | Promising biological activity observed in derivatives |
| Material Science | Production of coatings and adhesives | Enhances adhesion properties in formulations |
Case Studies
-
Synthesis of Novel Anti-inflammatory Agents
- Researchers synthesized a series of acetic acid esters based on (2-butynyloxy)-methyl ester derivatives. The study found that certain modifications led to enhanced anti-inflammatory activity compared to existing drugs.
-
Development of Antimicrobial Polymers
- A study investigated the incorporation of this compound into polymer matrices. Results indicated improved antimicrobial properties without compromising mechanical integrity.
Chemical Reactions Analysis
Hydrolysis Reactions
Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (or carboxylates) and alcohols. For this compound, hydrolysis proceeds via nucleophilic acyl substitution.
Base-Promoted Hydrolysis (Saponification)
In alkaline media, hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The alkoxide leaving group (2-butynyloxy) is expelled, generating acetic acid (deprotonated as acetate) and methanol 7.
| Step | Mechanism Description | Key Features |
|---|---|---|
| 1 | Nucleophilic attack by OH⁻ at carbonyl carbon | Formation of tetrahedral alkoxide intermediate |
| 2 | Cleavage of the ester bond | Expulsion of 2-butyn-1-olate |
| 3 | Deprotonation | Yields sodium/potassium acetate and methanol |
Reaction Conditions :
Acid-Catalyzed Hydrolysis
Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by water. The mechanism is reversible and follows:
| Step | Mechanism Description |
|---|---|
| 1 | Protonation of carbonyl oxygen |
| 2 | Water attacks carbonyl carbon |
| 3 | Proton transfers and elimination of methanol |
| 4 | Deprotonation to yield acetic acid |
Reaction Conditions :
-
Equilibrium-driven; water removal favors ester formation (Fischer esterification)7.
Transesterification
The methoxy group can be replaced by other alcohols under acidic or basic conditions. For example, reaction with ethanol yields ethyl (2-butynyloxy)acetate:
Key Features :
Reactivity of the Alkyne Moiety
The 2-butynyloxy group introduces potential for alkyne-specific reactions, though direct evidence for this compound is limited. Theoretically, it may participate in:
-
Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd) could reduce the triple bond to a single bond, forming a butyloxy derivative.
-
Cycloadditions : Click chemistry (e.g., Huisgen cycloaddition with azides) might occur under copper catalysis.
Thermal Decomposition
At elevated temperatures (>440°C), esters like methyl acetate decompose into ketene and methanol :
Applications :
Nucleophilic Substitutions
The ester’s carbonyl carbon is susceptible to nucleophilic attack by amines, yielding amides:
Conditions :
Q & A
Basic: What synthetic strategies are recommended for preparing acetic acid, (2-butynyloxy)-, methyl ester, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves esterification between 2-butyn-1-ol and methyl acetyl chloride under acidic catalysis. Key steps include:
- Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group in 2-butyn-1-ol, preventing side reactions .
- Esterification : React the protected alcohol with methyl acetyl chloride in anhydrous dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. Maintain temperatures below 0°C to minimize propargyl alcohol oxidation .
- Deprotection : Remove the TBS group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Yield optimization requires strict moisture control, stoichiometric excess of methyl acetyl chloride (1.2 equivalents), and inert atmosphere (N₂/Ar).
Basic: How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
Answer:
- IR Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1740–1720 cm⁻¹. The butynyloxy C≡C bond shows a weak absorption near 2120 cm⁻¹, while C-O-C ester vibrations occur at 1240–1160 cm⁻¹ .
- ¹H NMR : The methyl ester group (-COOCH₃) resonates as a singlet at δ 3.6–3.8 ppm. The butynyloxy protons (HC≡C-O-) exhibit a triplet for the terminal CH₂ (δ 4.3–4.5 ppm) and a singlet for the acetylenic proton (δ 2.0–2.2 ppm) .
- Mass Spectrometry (EI-MS) : The molecular ion [M⁺] is often weak. Dominant fragments include m/z 43 (CH₃CO⁺) and m/z 71 (CH₂=C=O⁺). The butynyloxy moiety may fragment to m/z 55 (C₄H₇O⁺) .
Advanced: What thermodynamic parameters (ΔG°, ΔH°) govern the stability of this compound under hydrolytic conditions?
Answer:
Hydrolysis kinetics depend on:
- Activation Enthalpy (ΔH‡) : Calculated via Eyring analysis from Arrhenius plots (k vs. 1/T). For analogous esters (e.g., methyl 2,4-dichlorophenoxyacetate), ΔH‡ ranges from 60–80 kJ/mol .
- Entropy (ΔS‡) : Negative values (-50 to -100 J/mol·K) indicate a more ordered transition state during nucleophilic attack by water .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, reducing ΔG‡ by 10–15 kJ/mol compared to aqueous systems .
Advanced: How does the butynyloxy substituent influence the compound’s reactivity in cross-coupling reactions compared to alkyl/aryl esters?
Answer:
The butynyloxy group enhances reactivity via:
- Electronic Effects : The electron-withdrawing acetylenic ether lowers the LUMO energy of the ester carbonyl, facilitating nucleophilic attack. DFT studies show a 0.3 eV reduction compared to methyl acetate .
- Steric Effects : The linear butynyl chain minimizes steric hindrance, enabling Pd-catalyzed Sonogashira couplings with aryl halides. Yields exceed 70% with Pd(PPh₃)₄/CuI catalysts in THF .
- Competing Pathways : Propargyl-allenyl isomerization may occur above 80°C, monitored via in-situ FTIR .
Advanced: What analytical methods detect trace levels (<1 ppm) of this compound in biological matrices?
Answer:
- Derivatization-GC/MS : Convert the ester to its pentafluorobenzyl derivative using PFB-Br. Detection limits reach 0.1 pg/μL with electron capture detection (ECD) .
- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 157 → 85 for fragmentation) .
- Immunoassays : Develop polyclonal antibodies against the ester’s methylated derivative. Cross-reactivity with similar esters (e.g., methyl phenoxyacetate) is <5% after affinity purification .
Advanced: How do computational methods (DFT, MD) predict the solvation dynamics and aggregation behavior of this ester in polar solvents?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations reveal strong hydrogen bonding between the ester carbonyl and water (bond length: 1.8 Å). Solvation free energy (ΔGₛₒₗᵥ) is -25 kJ/mol .
- Molecular Dynamics (MD) : Simulations in ethanol show clustering at 0.5 M concentration, driven by dipole-dipole interactions. Radial distribution functions (RDFs) indicate preferential orientation of methyl groups toward solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
